molecular formula C30H24N2O8S B12279672 beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl-

beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl-

Cat. No.: B12279672
M. Wt: 572.6 g/mol
InChI Key: ZAHOZJCQNRXDIV-UHFFFAOYSA-N
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Description

beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl-: is a complex organic compound that belongs to the class of nucleosides. This compound is characterized by its unique structure, which includes a ribofuranose sugar moiety linked to a pyrimidinone thione group and three benzoyl groups. It is primarily used in the synthesis of nucleoside analogs, which have significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies .

Preparation Methods

The synthesis of beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl- involves several steps:

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve the use of automated synthesizers and continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl-: undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl-: has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of nucleoside analogs, which are important in the study of nucleic acid chemistry and enzymology.

    Biology: This compound is used in the study of cellular processes involving nucleosides and nucleotides, including DNA replication and repair.

    Medicine: Nucleoside analogs derived from this compound are used in the development of antiviral and anticancer drugs. These analogs can inhibit viral replication and induce apoptosis in cancer cells.

    Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl- involves its incorporation into nucleic acids. Once incorporated, it can interfere with nucleic acid synthesis and function, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis .

Comparison with Similar Compounds

beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl-: can be compared with other nucleoside analogs such as:

The uniqueness of beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl- lies in its specific structure, which allows it to interact with a unique set of molecular targets and pathways, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O8S/c33-23-16-17-32(30(41)31-23)26-25(40-29(36)21-14-8-3-9-15-21)24(39-28(35)20-12-6-2-7-13-20)22(38-26)18-37-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHOZJCQNRXDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=S)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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